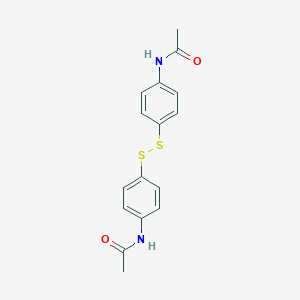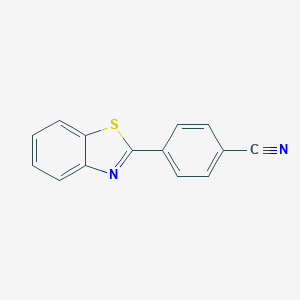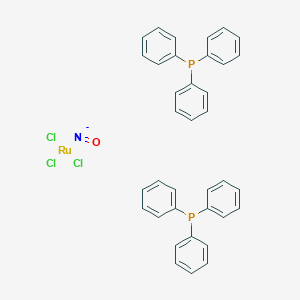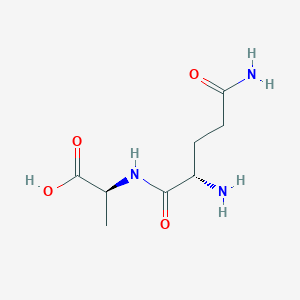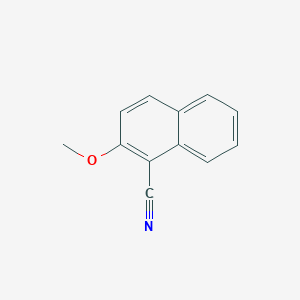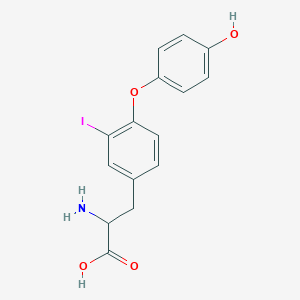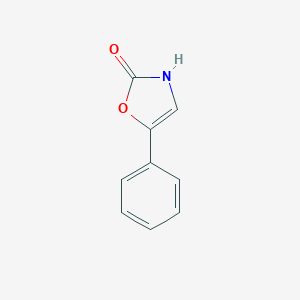
5-Phenyloxazol-2-OL
Vue d'ensemble
Description
5-Phenyloxazol-2-OL is a chemical compound that belongs to the oxazole class, which is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The phenyl group attached to the oxazole ring suggests that this compound may exhibit interesting chemical and physical properties, potentially making it useful in various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of oxazole derivatives, including those with a phenyl group, often involves the use of versatile templates such as 4-bis(methylthio)methylene-2-phenyloxazol-5-one. This compound has been utilized to create a variety of 2-phenyl-3,4-substituted oxazoles through nucleophilic ring-opening followed by cyclization in the presence of silver carbonate . Another approach involves the ring opening of the same template with primary amines, leading to the formation of imidazol-5-(4H)-ones and other heterocyclic scaffolds . These methods highlight the synthetic versatility of oxazole derivatives and their potential for generating diverse chemical structures.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For instance, the structure of 5-phenyl-2-oxazolyl isocyanate dimer has been determined, revealing a lack of hydrogen bonding within the crystal and a significant van der Waals interaction between the oxazolotriazine moiety and neighboring benzene rings . This suggests that 5-Phenyloxazol-2-OL and its derivatives may exhibit unique structural features that could influence their reactivity and interactions with other molecules.
Chemical Reactions Analysis
Oxazole compounds can participate in various chemical reactions, including photodimerization, as demonstrated by related benzoxazole derivatives . The presence of substituents on the phenyl ring can influence the reactivity and selectivity of these reactions. For example, electron-donating groups can decrease the reaction speed of photodimerization . Such reactivity patterns are important for understanding the chemical behavior of 5-Phenyloxazol-2-OL derivatives and for designing new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by their molecular structure. Computational studies, including HOMO-LUMO analysis and NBO analysis, can provide insights into the stability and electronic properties of these compounds . For instance, the high first hyperpolarizability of certain benzoxazole derivatives suggests their suitability for nonlinear optical (NLO) studies . Additionally, the antimicrobial properties of some 5-methyl-2-(p-substituted phenyl)benzoxazoles have been reported, indicating a broad spectrum of antibacterial activity . These findings are relevant for the potential applications of 5-Phenyloxazol-2-OL in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Template for Synthesis
- 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, closely related to 5-Phenyloxazol-2-OL, has been identified as a versatile template for synthesizing various 2-phenyl-4,5-functionalized oxazoles. These compounds are formed through nucleophilic ring-opening and subsequent cyclization, demonstrating the compound's utility in synthetic organic chemistry (Misra & Ila, 2010).
Synthesis of Bifunctionalized Compounds
- The synthesis of 5-phenyloxazole derivatives with various hydroxyalkyl groups has been reported. These bifunctionalized compounds, incorporating formyl or carboxyl functions, highlight the adaptability of 5-Phenyloxazol-2-OL in generating structurally diverse molecules (Couture et al., 2002).
Light Harvesting and Biological Applications
- 5-Phenyloxazol-2-OL derivatives have been studied for their potential in light harvesting and as inhibitor molecules for Topoisomerase II enzyme. This indicates their significance in both energy-related applications and as lead compounds in drug discovery (Mary et al., 2019).
Anti-Leukotriene Therapy
- Derivatives of 5-Phenyloxazol-2-OL have been explored in the development of potent 5-LO inhibitors, a key enzyme in inflammatory diseases and allergic reactions. This research underscores the compound's relevance in medicinal chemistry (Lill et al., 2015).
VEGFR2 Kinase Inhibition
- 2-Anilino-5-phenyloxazole derivatives have been identified as inhibitors of VEGFR2 kinase, showcasing their utility in cancer research and drug development (Harris et al., 2005).
Adenylate Cyclase Modulation
- 5-Phenyloxazoles have shown the ability to modulate adenylate cyclase in silkworm larvae, indicating their potential use in pharmacological studies and insect biochemistry (Khan et al., 2003).
Radiation Detection
- 5-Phenyloxazol-2-OL derivatives have been developed for ionizing radiation detection, highlighting their application in the field of material science and environmental monitoring (Seliman et al., 2015).
Orientations Futures
The five-membered heterocyclic oxazole group, which is present in 5-Phenyloxazol-2-OL, plays an important role in drug discovery . Oxazolones present a wide range of biological activities . Therefore, future research could focus on exploring the potential applications of 5-Phenyloxazol-2-OL in various fields such as pharmaceuticals, materials science, and catalysis.
Propriétés
IUPAC Name |
5-phenyl-3H-1,3-oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKBLLMGKYDQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937921 | |
| Record name | 5-Phenyl-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyloxazol-2-OL | |
CAS RN |
17107-25-4 | |
| Record name | 4-Oxazolin-2-one, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017107254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



